4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains both pyrrolidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of pyrrolidine with an appropriate triazole precursor. One common method involves the cyclization of a suitable hydrazine derivative with carbon disulfide, followed by alkylation with a pyrrolidine derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: N-bromosuccinimide, halogenated solvents.
Major Products
Scientific Research Applications
4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile and 2-(pyrrolidin-1-yl)pyrimidine share structural similarities and exhibit comparable biological activities.
Triazole derivatives: Compounds such as 1,2,4-triazole-3-thione and its alkylated derivatives have similar chemical reactivity and applications.
Uniqueness
4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its dual heterocyclic structure, which imparts a combination of properties from both pyrrolidine and triazole rings. This duality enhances its chemical versatility and broadens its range of applications in various scientific fields .
Properties
CAS No. |
122230-57-3 |
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Molecular Formula |
C8H14N4S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H14N4S/c13-8-10-9-7-12(8)6-5-11-3-1-2-4-11/h7H,1-6H2,(H,10,13) |
InChI Key |
KLHNIESVPQVDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C=NNC2=S |
Origin of Product |
United States |
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